(-)-Citisina

Descripción general

Descripción

LSM-22634 is an alkaloid.

Mecanismo De Acción

Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence.

A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs.

Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity.

Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor...

Although many kinds of nicotinic acetylcholine receptor (nAChR) subtypes have been reported in the neuronal tissues, subtype differences in the nAChR-mediated intracellular signaling remains obscure. Using nAChR agonists and antagonists, the involvement of nAChRs in extracellular signal-regulated protein kinase (ERK) phosphorylation in PC12h cells was investigated. Cytisine and nicotine induced the phosphorylation of ERKs in a dose-dependent manner, whereas RJR-2403 had no effect. Cytisine, but not RJR-2403, also induced phosphorylation of CREB. Mecamylamine, dextromethorphan and 18-methoxycoronaridine inhibited nicotine-induced ERK phosphorylation with much higher affinity than dihydro-beta-erythroidine and alpha-conotoxin MII. ...

As previously reported ... the nicotine-like alkaloid cytisine is relatively ineffective in evoking current responses from nicotinic receptors containing the beta 2 subunit. In these experiments, the responses of alpha 4 beta 2- and alpha 3 beta 2-injected oocytes to the application of 1 mM cytisine were only 14.7 +/- 4% and 2.5 +/- 0.8% of the responses to 1 mM acetylcholine (ACh), respectively. Concentration-response relationships for ACh were examined in the presence and absence of cytisine. Although cytisine was relatively ineffective in stimulating current, the coapplication of cytisine and ACh reduced the responses to ACh. For alpha 4 beta 2 receptors, 3 microM cytisine shifted the dose-response curve for ACh to the right, resulting in a 60-fold increase in the apparent EC50 for ACh. For alpha 3 beta 2 receptors, 30 microM cytisine shifted the apparent EC50 for ACh from approximately 150 uM to 1 mM. Although the efficacy of cytisine for alpha 3 beta 2 receptors was very low, cytisine could effectively inhibit the responses of these receptors, with an IC50 of approximately 10 uM. The efficacy of cytisine for alpha 4 beta 2 receptors was greater than that for alpha 3 beta 2 receptors, and it was possible to evaluate the partial agonist properties of cytisine for these receptors. Although the EC50 of cytisine for stimulating current through alpha 4 beta 2 receptors was about 1 uM, concentrations of cytisine as low as 20 nM were able to inhibit 50% of the response to 1 uM ACh. The inhibitory effects of cytisine were reversible over a period of 5 min. Our analysis suggests that cytisine is a true partial agonist for beta 2-containing ACh receptors and as such can inhibit the response of these receptors to ACh through a competitive mechanism. In the case of alpha 4 beta 2 receptors cytisine binds with high apparent affinity and low efficacy to a site shared with ACh, and for alpha 3 beta 2 receptors both the apparent affinity and efficacy of cytisine are relatively low.

The nicotine in tobacco is thought to modulate neuronal systems regulating mood. Moreover, it appears possible that blockade rather than activation of beta2-containing (beta2*) nicotinic acetylcholine receptors (nAChRs) may lead to antidepressant-like effects. /Investigators/ used cytisine, a partial agonist of alpha4/beta2*nAChRs and a full agonist at alpha3/beta4*nAChRs, in several tests of antidepressant efficacy. Further, /the authors/ used c-fos expression to identify potential neurobiological correlates of the antidepressant-like effects of cytisine. Cytisine had antidepressant-like effects in several animal models of antidepressant efficacy. In addition, immunohistochemical analyses indicated that cytisine could reduce c-fos immunoreactivity in the basolateral amygdala by approximately 50%. These data show that cytisine acts like classical antidepressants in rodent models of antidepressant efficacy. In addition, cytisine's ability to block alpha4/beta2*nAChRs may be responsible for its antidepressant-like properties, and these may be mediated through a reduction of neuronal activity in the basolateral amygdala. ...

Aplicaciones Científicas De Investigación

Smoking Cessation

Cytisine has been extensively studied as a treatment for smoking cessation. A systematic review of randomized controlled trials (RCTs) found that cytisine significantly increases the chances of successful smoking cessation by more than twofold compared to placebo, with a risk ratio (RR) of 2.25 . The efficacy of cytisine has been demonstrated in various studies:

- Efficacy Comparison : In a pragmatic RCT comparing cytisine to varenicline, cytisine achieved a self-reported continuous abstinence rate of 22% over six months .

- Behavioral Therapy Impact : The intensity of behavioral therapy was positively correlated with the efficacy of cytisine treatment .

The following table summarizes key findings from RCTs evaluating cytisine against other smoking cessation methods:

| Study Type | Comparator | Outcome Measure | Cytisine Efficacy |

|---|---|---|---|

| RCT | Placebo | Continuous abstinence rate | 22% |

| RCT | Nicotine Replacement Therapy (NRT) | Efficacy comparison | Modest advantage |

| RCT | Varenicline | Continuous abstinence rate | No clear benefit |

Broader Applications in Addiction Treatment

Recent research suggests that cytisine may also have potential applications beyond nicotine addiction:

- Alcohol Use Disorders : Preliminary studies indicate that cytisine may modulate ethanol-induced neurochemical alterations, suggesting its utility in treating alcohol dependence .

- Other Substance Use Disorders : Given its mechanism of action on nicotinic receptors, there is potential for cytisine to be explored in the treatment of other addictions, although further research is required to substantiate these claims .

Case Studies and Clinical Trials

Several clinical trials have highlighted cytisine's safety profile and effectiveness:

- A prospective observational study conducted at the Integrated University Hospital of Verona evaluated the safety and efficacy of cytisine in inpatient smokers. The study reported minimal adverse effects and no serious safety concerns associated with its use .

- Achieve Life Sciences has been actively involved in developing cytisinicline (a refined formulation of cytisine) for smoking cessation, demonstrating robust efficacy through Phase 3 clinical trials and aiming for FDA approval .

Actividad Biológica

Cytisine, a naturally occurring alkaloid primarily derived from the seeds of the Laburnum anagyroides plant, has garnered attention for its diverse biological activities, particularly in the context of smoking cessation. This article explores the pharmacological properties of cytisine, highlighting its mechanisms of action, efficacy in clinical applications, and safety profile based on recent research findings.

Overview of Cytisine

Cytisine is a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype, which plays a crucial role in nicotine addiction and withdrawal. Its structural similarity to nicotine allows it to modulate neurotransmitter release and exert neuroprotective effects. Recent studies have expanded its therapeutic potential beyond smoking cessation to include anti-tumor, cardiovascular protective, and neuroprotective activities.

Smoking Cessation

Cytisine has been extensively studied for its efficacy in promoting smoking cessation. A systematic review and meta-analysis indicated that cytisine significantly increases the likelihood of quitting smoking compared to placebo. The odds ratio (OR) for successful cessation was reported as 2.21 (95% credibility intervals: 1.66 to 2.97) based on seven randomized controlled trials (RCTs) involving 3,848 participants .

- Efficacy Comparison : In a pragmatic RCT comparing cytisine with varenicline (another smoking cessation aid), cytisine achieved a verified continuous abstinence rate of 11.7%, while varenicline had a rate of 13.3% . Notably, self-reported continuous abstinence rates were higher for cytisine at 22% .

Other Biological Activities

Cytisine's biological activities extend beyond smoking cessation:

- Anti-Tumor Effects : Preliminary studies suggest cytisine may exhibit anti-cancer properties through mechanisms that are still being elucidated .

- Cardiovascular Protection : Research indicates potential benefits in cardiovascular health, possibly by modulating autonomic functions .

- Neuroprotection : Cytisine has shown promise in protecting neuronal cells from damage, which may have implications for neurodegenerative diseases .

- Blood Sugar Regulation : Emerging evidence points towards cytisine's role in glucose metabolism and insulin sensitivity .

Cytisine's biological effects can be attributed to its interaction with nAChRs, which are involved in various physiological processes:

- Nicotinic Receptor Activation : By acting as a partial agonist at nAChRs, cytisine stimulates dopamine release in the brain's reward pathways, similar to nicotine but with less intensity .

- Neurotransmitter Modulation : Cytisine influences the release of several neurotransmitters, including dopamine and norepinephrine, contributing to its effects on mood and addiction behavior .

Safety Profile

Cytisine is generally well-tolerated, with adverse events reported less frequently than with varenicline. A review indicated that serious adverse events were comparable between cytisine and placebo groups (RR 1.04; 95% CI 0.78 to 1.37) . The discontinuation rate due to adverse reactions ranged from 6% to 15.5%, similar to placebo rates .

Data Summary

Case Studies

- RCT Comparing Cytisine and Varenicline :

- Long-term Efficacy Study :

Propiedades

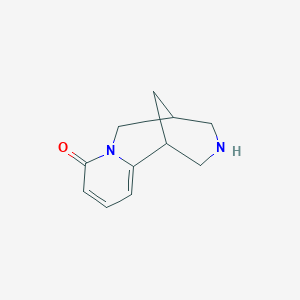

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274727 | |

| Record name | (±)-Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15191-27-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of cytisine?

A1: Cytisine acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs). [, , , , , , , , ] It exhibits a higher binding affinity to these receptors compared to nicotine. [, , ]

Q2: How does cytisine's partial agonism at α4β2 nAChRs contribute to its effects on smoking cessation?

A2: Cytisine's partial agonism allows it to compete with nicotine for binding sites on α4β2 nAChRs, leading to reduced nicotine binding and subsequent dopamine release. This, in turn, diminishes the rewarding and reinforcing effects of nicotine. [, , ]

Q3: Does cytisine interact with other nicotinic acetylcholine receptor subtypes?

A3: Yes, cytisine also demonstrates activity at other nAChR subtypes. It acts as a full agonist at α7 nAChRs [, , ] and β4*-containing receptors. []

Q4: What are the downstream effects of cytisine binding to nicotinic acetylcholine receptors in the context of smoking cessation?

A4: By interacting with nAChRs, cytisine helps to alleviate nicotine withdrawal symptoms and reduce the craving for cigarettes. [, , , , , , , ] This effect is attributed to its ability to partially mimic nicotine's action while simultaneously blocking the full effects of nicotine.

Q5: What is the molecular formula and weight of cytisine?

A5: The molecular formula of cytisine is C11H14N2O, and its molecular weight is 190.24 g/mol. [, , , , , ]

Q6: What spectroscopic techniques have been used to characterize cytisine?

A6: Various spectroscopic techniques have been employed to characterize cytisine, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, electron ionization mass spectrometry (EI-MS) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). [, , , , , , ]

Q7: Have computational methods been applied to study cytisine and its derivatives?

A7: Yes, quantum-chemical calculations have been used to study the thermodynamic stability, reactivity and potential biological activity of cytisine derivatives. [] These calculations help to understand structure-activity relationships and identify promising candidates for further development.

Q8: Have any quantitative structure-activity relationship (QSAR) models been developed for cytisine derivatives?

A8: Yes, virtual screening tools, such as PASS (Prediction of Activity Spectra for Substances), have been used to predict the biological activity of cytisine derivatives. [] These models help to prioritize compounds for further experimental evaluation.

Q9: How does modification of the cytisine structure impact its activity and selectivity for different nicotinic acetylcholine receptor subtypes?

A9: Studies on cytisine derivatives have shown that introducing substituents at various positions of the cytisine scaffold can alter its binding affinity and selectivity for different nAChR subtypes. For instance, modifications at the alicyclic nitrogen (position 3) or positions 9 and 11 of the pyridone ring can influence its pharmacological profile. []

Q10: What is the primary route of cytisine administration in smoking cessation studies?

A10: Cytisine is typically administered orally in smoking cessation trials. [, , , , , , , , , , , , , , , , , , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cytisine?

A11: Cytisine is well-absorbed after oral administration and exhibits high systemic bioavailability. [, ] It is primarily cleared by the kidneys, with minimal metabolism observed. [] Studies in rabbits have demonstrated rapid but incomplete absorption following oral administration. [] Its plasma half-life is approximately 4.8 hours. []

Q12: What in vivo models have been used to study the effects of cytisine?

A12: Cytisine has been investigated in various animal models, including rodent models of Parkinson's disease, temporal lobe epilepsy, and osteoporosis. [, , ] These models help to elucidate its potential therapeutic applications beyond smoking cessation.

Q13: Have there been any clinical trials evaluating the efficacy of cytisine for smoking cessation?

A13: Yes, numerous clinical trials have been conducted to evaluate the efficacy of cytisine for smoking cessation. [, , , , , , , , , , , , , , , ] Meta-analyses of these trials indicate that cytisine is more effective than placebo in promoting smoking abstinence. [, , , , , , , , ]

Q14: How does cytisine compare to other smoking cessation medications, such as varenicline and nicotine replacement therapy (NRT)?

A14: Clinical trials have shown that cytisine is more effective than placebo and NRT in promoting smoking cessation. [, , , , , , , , ] While direct comparison trials with varenicline have shown mixed results, cytisine generally demonstrates comparable efficacy with potentially fewer adverse effects. [, , , , , , ]

Q15: What are the potential advantages of cytisine over other smoking cessation medications?

A15: Cytisine offers several potential advantages, including its low cost, natural plant-based origin, and potentially favorable adverse effect profile compared to some other smoking cessation therapies. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.